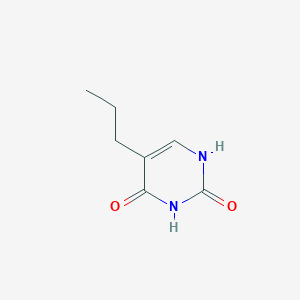

5-n-Propyluracil

Description

The exact mass of the compound 5-Propyluracil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-propyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h4H,2-3H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEKLAXXCHLMNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172514 | |

| Record name | 5-Propyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19030-75-2 | |

| Record name | 5-Propyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019030752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Propyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-n-Propyluracil chemical properties and structure

An In-depth Technical Guide to 5-n-Propyluracil: Chemical Properties, Structure, and Synthesis

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS No. 19030-75-2), a substituted pyrimidine derivative. Unlike the well-known antithyroid drug 6-propylthiouracil, this compound's significance lies within the broader context of medicinal chemistry, where 5-substituted uracils are explored for their potential as antiviral and anticancer agents. This document details the compound's chemical structure, physicochemical properties, a validated synthesis protocol, and a review of its known biological activities. It is intended for researchers and professionals in drug discovery and development, offering foundational data and procedural insights to facilitate further investigation of this and related compounds.

Chemical Identity and Structure

This compound is a derivative of uracil, a pyrimidine nucleobase, distinguished by an n-propyl group at the fifth carbon of the heterocyclic ring.

Structural Analysis

The core of the molecule is the pyrimidine-2,4(1H,3H)-dione ring system. The presence of two amide functionalities within the ring allows for keto-enol tautomerism, although the diketo form is predominant in the solid state and under physiological conditions. The n-propyl group at the C5 position is a key structural feature that influences the molecule's lipophilicity and steric profile, which in turn dictates its interaction with biological targets. The planarity of the uracil ring is largely maintained, while the propyl chain introduces a flexible, non-polar region. The N1 and N3 positions bear protons that can participate in hydrogen bonding, a critical interaction for the recognition of pyrimidine bases by enzymes.

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and understanding its behavior in biological systems.

| Property | Value | Source(s) |

| Appearance | White solid | [6] |

| Melting Point | 296-298 °C (recrystallized from methanol) | [4] |

| Solubility | Described as soluble in polar solvents. | [3] |

| Storage | Store at 4°C for optimal stability. | [7] |

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on spectroscopic analysis. While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR : The spectrum would feature characteristic signals for the propyl group: a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (CH₂) protons, and a triplet for the methylene protons adjacent to the uracil ring. A singlet for the C6-H proton would appear in the aromatic region, and two broad singlets for the N1-H and N3-H amide protons would be observable in aprotic solvents like DMSO-d₆.

-

¹³C NMR : The spectrum would show three distinct signals for the propyl group carbons. For the uracil ring, signals for the two carbonyl carbons (C2 and C4) would be present downfield, along with signals for the C5 and C6 carbons.

-

Mass Spectrometry : The molecular ion peak [M]⁺ would be observed at m/z 154.17, with fragmentation patterns corresponding to the loss of components of the propyl chain.

-

Infrared (IR) Spectroscopy : The spectrum would be dominated by strong absorption bands corresponding to the C=O stretching of the carbonyl groups and N-H stretching of the amide groups.

Synthesis Protocol

The synthesis of this compound can be achieved via a well-established, two-step procedure for 5-alkyluracils.[8] The general methodology involves the creation of a 2-thiouracil intermediate followed by a desulfurization/oxidation step.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

Expert Insight: This procedure leverages a classical Claisen condensation to form the β-ketoester equivalent, which then undergoes cyclization with thiourea. The use of thiourea is strategic as the resulting 2-thiouracil is often more straightforward to synthesize and purify than direct cyclization with urea. The subsequent conversion with chloroacetic acid is an effective method for replacing the sulfur atom with oxygen.

Step 1: Synthesis of 5-n-Propyl-2-thiouracil

-

Preparation of Methyl α-formylvalerate: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, prepare a solution of sodium methoxide by cautiously adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the sodium methoxide solution in an ice bath. Add a mixture of methyl valerate and ethyl formate dropwise with continuous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Neutralize the reaction mixture with a suitable acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude methyl α-formylvalerate.

-

Condensation with Thiourea: Dissolve the crude methyl α-formylvalerate in anhydrous ethanol. Add thiourea and a solution of sodium ethoxide in ethanol.

-

Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice water and acidify with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from aqueous ethanol to obtain pure 5-n-Propyl-2-thiouracil.

Step 2: Conversion to this compound [8]

-

Hydrolysis and Desulfurization: Suspend the synthesized 5-n-Propyl-2-thiouracil in a 10% aqueous solution of chloroacetic acid.

-

Heat the mixture to reflux and maintain for 2-3 hours. The sulfur atom is replaced by an oxygen atom during this process.

-

Cool the reaction mixture in an ice bath to precipitate the final product.

-

Filter the white solid, wash thoroughly with cold water to remove any residual chloroacetic acid.

-

Recrystallize the crude product from methanol to yield pure this compound.[4]

-

Validation: Confirm the identity and purity of the final product using melting point analysis, NMR spectroscopy, and mass spectrometry.

Biological Activity and Potential Applications

While this compound itself is not an approved therapeutic agent, its chemical scaffold is of significant interest in drug discovery. The derivatization of the uracil ring at the C5 position is a common strategy to develop compounds with a range of biological effects.

Antiviral Research

Research has shown that 5-substituted uracil derivatives can inhibit a variety of viruses, including HIV and viruses from the herpes family, through multiple mechanisms.[9][10] In a specific study, this compound was synthesized and screened for its antiviral activity against adenovirus, poliomyelitis virus, and vaccinia virus in tissue culture, demonstrating the compound's potential in this therapeutic area.[8] The mechanism for many 5-substituted uracils involves their conversion into nucleoside analogues intracellularly, which can then interfere with viral DNA or RNA polymerases.

Anticancer and Antimicrobial Potential

The substitution at the C5 position is a key feature in the design of antimetabolites for cancer therapy. For example, 5-fluorouracil is a widely used chemotherapeutic agent. By analogy, other 5-alkyl, 5-halo, and 5-aryl substituted uracils have been investigated as potential anticancer and antimicrobial agents.[11][12] These compounds can disrupt nucleic acid synthesis and metabolism, leading to cytotoxic effects in rapidly proliferating cells.

Caption: The C5 position of uracil as a target for chemical modification.

Safety, Handling, and Storage

As a biologically active compound, this compound requires careful handling in a laboratory setting.

-

Handling : Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[13]

-

Storage : Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C is recommended.[7]

-

Hazards : While a specific, detailed toxicological profile is not available, compounds of this class should be treated as potentially hazardous. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin.

Users must consult the full Safety Data Sheet (SDS) for this product before handling.[13]

References

-

Kuujia. (n.d.). 19030-75-2(this compound). Retrieved January 6, 2026, from [Link]

-

MDPI. (2022, April 30). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2895. [Link]

-

Lirias - KU Leuven. (2022, May 1). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). 5-Substituted pyrimidine analogues with different types of antiviral activity. Retrieved January 6, 2026, from [Link]

-

Chuntanapum, A., et al. (2011). Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. Molecules, 16(5), 3952-3964. [Link]

-

BIOSYNCE. (n.d.). This compound CAS 19030-75-2. Retrieved January 6, 2026, from [Link]

-

Muraoka, M., Takada, A., & Ueda, T. (1970). ANTIVIRAL EFFECT OF ALKYLPYRIMIDINE DERIVATIVES. Chemical and Pharmaceutical Bulletin, 18(1), 95-98. [Link]

-

Lu, Y., et al. (2024). An endo-functionalized molecular cage for selective potentiometric determination of creatinine. Chemical Science. [Link]

-

BIOFOUNT. (n.d.). 19030-75-2|5-N-丙基尿嘧啶. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 5-Propyluracil. Retrieved January 6, 2026, from [Link]

-

Royal Society of Chemistry. (2024, August 22). An endo-functionalized molecular cage for selective potentiometric determination of creatinine. Retrieved January 6, 2026, from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 5-Propyluracil | C7H10N2O2 | CID 73269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 19030-75-2: this compound | CymitQuimica [cymitquimica.com]

- 4. biosynce.com [biosynce.com]

- 5. 19030-75-2(this compound) | Kuujia.com [kuujia.com]

- 6. This compound | 19030-75-2 [chemicalbook.com]

- 7. 19030-75-2|5-N-丙基尿嘧啶|this compound|-范德生物科技公司 [bio-fount.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. mdpi.com [mdpi.com]

- 10. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 6-n-Propyl-2-thiouracil (Propylthiouracil)

A Note on Nomenclature: The compound of significant biological and clinical interest, widely known as Propylthiouracil (PTU), is chemically designated as 6-n-propyl-2-thiouracil, with the CAS number 51-52-5. The user's initial topic, "5-n-Propyluracil CAS number 19030-75-2," appears to be a misidentification, as the vast body of scientific literature and research focuses on the 6-propyl isomer with a thio-group at position 2. This guide will, therefore, focus on the extensively studied and clinically relevant 6-n-propyl-2-thiouracil.

Introduction

6-n-Propyl-2-thiouracil (Propylthiouracil or PTU) is a thionamide drug with a primary role in the management of hyperthyroidism, a condition characterized by an overactive thyroid gland.[1][2] Its therapeutic efficacy stems from its ability to inhibit the synthesis of thyroid hormones.[1][3] This guide provides a comprehensive technical overview of Propylthiouracil, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, mechanism of action, key experimental protocols for its study, and analytical methodologies.

Chemical and Physical Properties

Propylthiouracil is a white, crystalline powder with a bitter taste.[4] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 51-52-5 | [5] |

| Molecular Formula | C₇H₁₀N₂OS | [5] |

| Molecular Weight | 170.23 g/mol | [5] |

| IUPAC Name | 6-propyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one | [5] |

| Melting Point | 219-221 °C | [5] |

| Solubility | Very slightly soluble in water; soluble in alcohol and acetone. | [6] |

| pKa | 8.3 | [5] |

Synthesis of 6-n-Propyl-2-thiouracil

The synthesis of 6-n-propyl-2-thiouracil is typically achieved through the condensation of a β-keto ester, such as ethyl 3-oxohexanoate (ethyl butyrylacetate), with thiourea in the presence of a base.[7][8][9]

Synthetic Workflow

Caption: Synthetic workflow for 6-n-Propyl-2-thiouracil.

Step-by-Step Synthesis Protocol

The following protocol is a representative laboratory-scale synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.044 g, 13.73 mmol) in water (1.8 mL) at 70°C.[7]

-

Addition of Reactants: To this solution, add 3-oxohexanoic acid methyl ester (2.95 mL, 20.81 mmol) and potassium carbonate (K₂CO₃) (2.819 g, 20.39 mmol).[7]

-

Reaction: Heat the mixture to 105°C and stir for 3 hours.[7]

-

Workup: Cool the reaction mixture to room temperature and dilute with water (7.5 mL).[7]

-

Precipitation: Carefully add concentrated hydrochloric acid (HCl) solution (6.75 mL) to precipitate the product.[7]

-

Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry to yield 6-n-propyl-2-thiouracil as a white-yellow solid.[7]

Mechanism of Action

Propylthiouracil exerts its antithyroid effects through a dual mechanism of action.[3][10]

-

Inhibition of Thyroid Peroxidase (TPO): The primary mechanism is the inhibition of TPO, a key enzyme in the synthesis of thyroid hormones.[3][10] TPO catalyzes the oxidation of iodide (I⁻) to iodine (I₂) and the subsequent iodination of tyrosine residues on the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).[10] PTU acts as a substrate for TPO, thereby competitively inhibiting these processes and preventing the formation of thyroid hormones.[3]

-

Inhibition of 5'-Deiodinase: Propylthiouracil also inhibits the peripheral conversion of thyroxine (T4) to the more potent triiodothyronine (T3) by inhibiting the enzyme 5'-deiodinase type 1.[11][12][13] This action contributes to a more rapid reduction in the circulating levels of the active thyroid hormone.

Signaling Pathway of Thyroid Hormone Synthesis Inhibition

Caption: Mechanism of action of Propylthiouracil.

Key Experimental Protocols

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed Method)

This high-throughput screening assay is used to identify and characterize inhibitors of TPO.[5][14][15][16]

Caption: Workflow for the Amplex UltraRed TPO inhibition assay.

-

Preparation of Reagents:

-

Assay Procedure:

-

In a 96-well plate, add 75 µL of the AUR reagent.[14]

-

Add 10-15 µL of the microsomal protein suspension.[14]

-

Add 25 µL of the H₂O₂ solution.[14]

-

Finally, add 100 µL of 200 mM potassium phosphate buffer.[14]

-

Include wells with the PTU dilution series and appropriate controls (e.g., no inhibitor, no enzyme).

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence at an appropriate excitation and emission wavelength (e.g., 530 nm excitation, 590 nm emission).

-

-

Data Analysis:

-

Calculate the percentage of TPO inhibition for each PTU concentration relative to the uninhibited control.

-

Plot the percentage inhibition against the logarithm of the PTU concentration to generate a dose-response curve.

-

Determine the IC₅₀ value, which is the concentration of PTU that causes 50% inhibition of TPO activity.

-

Quantitative Data

The inhibitory potency of Propylthiouracil on TPO activity and its effects on thyroid hormone levels have been quantified in various studies.

| Parameter | Value | Assay/Model | Reference |

| IC₅₀ for TPO Inhibition | 1.2 µM | In vitro Amplex UltraRed (AUR) assay with rat thyroid microsomes | [14] |

| Effect on Thyroid Hormone Synthesis | Plasma PTU levels > 0.18 µg/mL completely inhibit thyroid hormone synthesis in rats. | In vivo study in Sprague-Dawley rats | [1][17] |

| Effect on T4 to T3 Conversion | Significantly reduces the rate of conversion of T4 to T3 in rats. | In vivo study in Sprague-Dawley rats | [11] |

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of Propylthiouracil in pharmaceutical formulations and biological samples.[11]

Representative HPLC Method

-

Column: C18 reverse-phase column.[11]

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., monobasic potassium phosphate) in a ratio of 20:80 (v/v), with the pH adjusted to 4.6.[11]

-

Detection: UV detection at a wavelength of 272 nm.[11]

-

Sample Preparation: For tablets, crush the tablets, dissolve in a suitable solvent (e.g., methanol and water), and filter before injection.[11] For plasma samples, a protein precipitation and extraction step is typically required.

-

Quantification: The concentration of Propylthiouracil is determined by comparing the peak area of the sample to that of a standard of known concentration.[11]

Safety and Handling

Propylthiouracil is a potent biologically active compound and should be handled with appropriate safety precautions. It is known to be a potential human carcinogen and can cause developmental toxicity.[4] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

References

-

Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. National Institutes of Health.

-

Standard Operating Procedure for thyroperoxidase activity assay with Amplex UltraRed (AUR-TPO), version 2.0. European Union.

-

Standard Operating Procedure for thyroperoxidase (TPO) extract preparation, used in the TPO inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 1.0. European Union.

-

Propylthiouracil synthesis. ChemicalBook.

-

Synthesis of 6‐n‐propyl‐2‐thiouracil‐6−14C. ResearchGate.

-

Propylthiouracil. Wikipedia.

-

Correlation of Plasma Propylthiouracil Levels With Inhibition of Thyroid Hormone Synthesis in the Rat. PubMed.

-

Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets. Biomedical and Pharmacology Journal.

-

Propylthiouracil. PubChem.

-

Correlation of plasma propylthiouracil levels with inhibition of thyroid hormone synthesis in the rat. Scholars @ UT Health San Antonio.

-

Propylthiouracil (PTU). StatPearls - NCBI Bookshelf.

-

The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A meta-analysis of randomized controlled trials. National Institutes of Health.

-

Ligand-induced inactivation of type I iodothyronine 5'-deiodinase: protection by propylthiouracil in vivo and reversibility in vitro. PubMed.

-

Synthesis and Characterization of (PTU)I2 (PTU = 6‐n‐propyl‐2‐thiouracil) and (CMBZT)I2 (CMBZT = 5‐chloro‐2‐mercaptobenzothiazole) and Possible Implications for the Mechanism of Action of Anti‐Thyroid Drugs. Semantic Scholar. [URL]([Link]

-

Propylthiouracil. Wikipedia.

-

Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. PubMed.

-

Synthesis and Characterization of (PTU)I2 (PTU = 6‐n‐propyl‐2‐thiouracil) and (CMBZT)I2 (CMBZT = 5‐chloro‐2‐mercaptobenzothiazole) and Possible Implications for the Mechanism of Action of Anti‐Thyroid Drugs. ResearchGate.

-

6-Propyl-2-thiouracil (P3755) - Product Information Sheet. Sigma-Aldrich.

-

BIOAVAILABILITY OF PROPYLTHIOURACIL--IN VITRO, ANIMAL AND HUMAN STUDIES. ProQuest.

-

(a) Structure of the complex of 6-n-propyl-2-thiouracil (PTU) inbound... ResearchGate.

-

Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. National Institutes of Health.

-

Metabolism of 35S- and 14C-labeled propylthiouracil in a model in vitro system containing thyroid peroxidase. PubMed.

-

A new class of propylthiouracil analogs: comparison of 5'-deiodinase inhibition and antithyroid activity. PubMed.

-

Schematic simplified representation of thyroid hormone synthesis.... ResearchGate.

-

Inhibition of the thyroid hormone pathway in Xenopus laevis by 2-mercaptobenzothiazole. ScienceDirect.

-

Gene expression analysis of thyroid hormone synthesis pathway. (A)... ResearchGate.

-

Pharmacodynamics of propylthiouracil in normal and hyperthyroid subjects after a single oral dose. PubMed.

-

The signaling pathway of Thyroid hormone synthesis. ResearchGate.

-

Schematic Diagram of Thyroid Hormone Biosynthesis and Release. After... ResearchGate.

-

Deiodinases' Inhibitors: A Double-Edged Sword. IMR Press.

-

Molecular Insights into Propylthiouracil as a Thyroid Peroxidase Inhibitor: A Computational Study Approach. Indonesian Journal of Medical Chemistry and Bioinformatics.

-

Inhibition of peripheral deiodination of 3, 5, 3'-triiodothyronine: an adverse effect of propylthiouracil in the treatment of T3-thyrotoxicosis. PubMed.

-

Establishment of the upper reference limit for thyroid peroxidase autoantibodies according to the guidelines proposed by the Nat. NET.

-

Antithyroid Antibody: Reference Range, Interpretation, Collection and Panels. Medscape.

-

Thyroid Peroxidase Antibodies: Lab Test, High Levels & More. Dr. Westin Childs.

Sources

- 1. Correlation of plasma propylthiouracil levels with inhibition of thyroid hormone synthesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of 35S- and 14C-labeled propylthiouracil in a model in vitro system containing thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thyroid method 2a: Thyroperoxidase (TPO) inhibition based on oxidation of Amplex UltraRed | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 6. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]

- 7. Propylthiouracil synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Propylthiouracil - Wikipedia [en.wikipedia.org]

- 10. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Propylthiouracil inhibits the conversion of L-thyroxine to L-triiodothyronine. An explanation of the antithyroxine effect of propylthiouracil and evidence supporting the concept that triiodothyronine is the active thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. storage.imrpress.com [storage.imrpress.com]

- 13. Inhibition of peripheral deiodination of 3, 5, 3'-triiodothyronine: an adverse effect of propylthiouracil in the treatment of T3-thyrotoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 16. tsar.jrc.ec.europa.eu [tsar.jrc.ec.europa.eu]

- 17. scholars.uthscsa.edu [scholars.uthscsa.edu]

An In-Depth Technical Guide to the Synthesis of 5-n-Propylpyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 5-n-propylpyrimidine-2,4(1H,3H)-dione, a molecule of interest in medicinal chemistry and drug development. This document delves into the core chemical principles, provides a detailed experimental protocol, and outlines the necessary characterization techniques to ensure the synthesis of a pure and well-defined final product.

Introduction to 5-n-Propylpyrimidine-2,4(1H,3H)-dione

5-n-propylpyrimidine-2,4(1H,3H)-dione, also known as 5-propyluracil, belongs to the pyrimidine class of heterocyclic compounds. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The introduction of an n-propyl group at the 5-position of the uracil ring can significantly influence the molecule's lipophilicity and its interaction with biological targets. This makes 5-propyluracil and its derivatives attractive candidates for investigation in various therapeutic areas.

Core Synthesis Strategy: Cyclocondensation of a Substituted Malonic Ester with Urea

The most common and efficient method for the synthesis of 5-substituted pyrimidine-2,4(1H,3H)-diones is the cyclocondensation reaction between a suitably substituted diethyl malonate and urea. This reaction is a classic example of forming a six-membered heterocyclic ring and is widely applicable for the preparation of a variety of barbiturates and related compounds.

For the synthesis of 5-n-propylpyrimidine-2,4(1H,3H)-dione, the key starting materials are diethyl propylmalonate and urea. The reaction is typically facilitated by a strong base, such as sodium ethoxide, which serves to deprotonate the urea, making it a more potent nucleophile.

Reaction Mechanism

The reaction proceeds through a nucleophilic addition-elimination mechanism. The sodium ethoxide deprotonates urea, forming a ureate anion. This anion then acts as a nucleophile, attacking one of the carbonyl carbons of the diethyl propylmalonate. This is followed by an intramolecular cyclization, where the other nitrogen of the urea attacks the second carbonyl carbon of the malonic ester. The subsequent elimination of two molecules of ethanol drives the reaction to completion, forming the stable pyrimidine-2,4-dione ring.

Diagram of the Synthesis Workflow

Caption: A streamlined workflow for the synthesis of 5-propyluracil.

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of 5-n-propylpyrimidine-2,4(1H,3H)-dione.

Materials and Reagents:

-

Diethyl propylmalonate

-

Urea

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Distilled water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add freshly cut sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

-

Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add diethyl propylmalonate (1 equivalent) dropwise with stirring. After the addition is complete, add urea (1.1 equivalents) to the reaction mixture.

-

Cyclocondensation Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add the reaction mixture to a beaker of ice-cold water. Acidify the aqueous solution to a pH of approximately 5-6 with concentrated hydrochloric acid. A white precipitate of 5-n-propylpyrimidine-2,4(1H,3H)-dione should form.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 5-n-propylpyrimidine-2,4(1H,3H)-dione as a white crystalline solid.

Characterization of 5-n-Propylpyrimidine-2,4(1H,3H)-dione

To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the propyl group (triplet for the methyl group, a multiplet for the central methylene group, and a triplet for the methylene group attached to the pyrimidine ring), a singlet for the proton at the 6-position of the pyrimidine ring, and broad singlets for the two N-H protons. The chemical shifts will be in the expected regions for such a structure. For the related 5-Propyl-6-(p-tolylsulfanyl)pyrimidine-2,4(1H,3H)-dione, the propyl group protons appear at δ 0.84 (t, 3H), 1.38–1.40 (m, 2H), and 2.44 (t, 2H) ppm.[1] |

| ¹³C NMR | Resonances for the three carbons of the propyl group, the carbons of the pyrimidine ring (including the two carbonyl carbons), and the carbon at the 5-position. In a similar compound, 5-Propyl-6-(p-tolylsulfanyl)pyrimidine-2,4(1H,3H)-dione, the propyl group carbons are observed at δ 13.73, 22.05, and 28.11 ppm. The carbonyl carbons appear at δ 150.46 and 163.19 ppm.[1] |

| FTIR (KBr) | Characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹), C=O stretching vibrations of the two carbonyl groups (around 1650-1750 cm⁻¹), and C-H stretching and bending vibrations of the propyl group. |

| Mass Spec. | The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 5-n-propylpyrimidine-2,4(1H,3H)-dione (C₇H₁₀N₂O₂), which is 154.17 g/mol .[2] The fragmentation pattern would be expected to show losses of fragments related to the propyl side chain. |

Diagram of the Chemical Structure and Key Spectroscopic Correlations

Caption: Key characterization data for verifying the structure of 5-propyluracil.

Safety Considerations

-

Sodium metal is highly reactive and flammable. It should be handled with extreme care under an inert atmosphere and away from water.

-

The reaction to form sodium ethoxide is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Concentrated hydrochloric acid is corrosive. Handle it in a fume hood with appropriate PPE.

-

Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion

The synthesis of 5-n-propylpyrimidine-2,4(1H,3H)-dione via the cyclocondensation of diethyl propylmalonate and urea is a robust and well-established method. By following the detailed protocol and employing the described characterization techniques, researchers can confidently synthesize and verify this valuable chemical entity for further investigation in drug discovery and development programs. The principles outlined in this guide can also be adapted for the synthesis of other 5-substituted pyrimidine-2,4-diones, highlighting the versatility of this synthetic approach.

References

-

13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0138639). NP-MRD. Available at: [Link]

-

5-Propyl-6-(p-tolylsulfanyl)pyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. Available at: [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. Available at: [Link]

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Preprints.org. Available at: [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Available at: [Link]

-

Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. ResearchGate. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Synthesis of Dihydropyrimidinones via Urea-Based Multicomponent Reactions. Royal Society of Chemistry. Available at: [Link]

-

Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature protocols, 2(8), 2018–2023. Available at: [Link]

-

5-amino-3-propyl-1H-pyrimidine-2,4-dione. PubChem. Available at: [Link]

- Preparation method of 5, 5-diethyl malonylurea. Google Patents.

-

Fragmentation spectrum of 5-Fluorouracil. ResearchGate. Available at: [Link]

-

Fourier transform infrared spectroscopy for the distinction of MCF-7 cells treated with different concentrations of 5-fluorouracil. National Center for Biotechnology Information. Available at: [Link]

-

Mechanisms for the synthesis of pyrimidines starting from urea or.... ResearchGate. Available at: [Link]

-

Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. ResearchGate. Available at: [Link]

-

Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives. Taylor & Francis Online. Available at: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

-

Maghsoodlou, M. T., Marandi, G., Hazeri, N., Habibi-Khorassani, S. M., & Mirzaei, A. A. (2011). Synthesis of 5-aryl-1,3-dimethyl-6-(alkyl- or aryl-amino) furo [2,3-d]pyrimidine derivatives by reaction between isocyanides and pyridinecarbaldehydes in the presence of 1,3-dimethylbarbituric acid. Molecular diversity, 15(1), 227–231. Available at: [Link]

-

Potential of FTIR-Spectroscopy for Drugs Screening against Helicobacter pylori. MDPI. Available at: [Link]

-

The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray ionization tandem mass spectrometry. Wiley Online Library. Available at: [Link]

-

Itälä, E., Ha, D. T., Kooser, K., Rachlew, E., Huels, M. A., & Kukk, E. (2010). Fragmentation patterns of core-ionized thymine and 5-bromouracil. The Journal of chemical physics, 133(15), 154316. Available at: [Link]

-

13C NMR spectra of synthesized model compound 4f. ResearchGate. Available at: [Link]

-

Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica. Available at: [Link]

-

FTIR spectrum of 5-fluorouracil. ResearchGate. Available at: [Link]

-

Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. ResearchGate. Available at: [Link]

-

Fig.2. Photograph of CSA doped PPy/α-Fe2O3 hybrid sensor film. The Royal Society of Chemistry. Available at: [Link]

-

Propylthiouracil. PubChem. Available at: [Link]

- Sustained release preparation of propylthiouracil and its preparation method. Google Patents.

-

Propylthiouracil. IARC Publications. Available at: [Link]

-

propylthiouracil 5 mg/mL Oral Suspension. SickKids. Available at: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 5-n-Propyluracil

Foreword: Unraveling the Therapeutic Potential of 5-Substituted Uracils

The pyrimidine scaffold, particularly the uracil ring, represents a cornerstone in the development of therapeutic agents. Nature's use of uracil as a fundamental component of ribonucleic acid (RNA) has inspired generations of medicinal chemists to explore its synthetic analogs for intervening in pathological processes. Strategic modifications of the uracil structure have yielded a plethora of clinically significant drugs, most notably in the realms of antiviral and anticancer chemotherapy. The C-5 position of the uracil ring has proven to be a particularly fruitful site for substitution, leading to compounds with a wide array of biological activities.[1][2] This guide focuses on a specific, yet under-explored, member of this family: 5-n-Propyluracil. While extensive research on this particular analog is nascent, this document will synthesize the available data, provide context from related 5-alkyluracil compounds, and propose a roadmap for its future investigation.

The Chemical Identity of this compound

This compound is a pyrimidine derivative characterized by a propyl group attached to the 5th carbon of the uracil ring.

| Identifier | Value |

| IUPAC Name | 5-propyl-1H-pyrimidine-2,4-dione |

| CAS Number | 19030-75-2[3] |

| Molecular Formula | C₇H₁₀N₂O₂[3] |

| Molecular Weight | 154.17 g/mol [3] |

| Canonical SMILES | CCCC1=CNC(=O)NC1=O[3] |

Synthesis of this compound Derivatives: A Gateway to Biological Exploration

While direct biological studies on this compound are limited, research into its derivatives has provided the first glimpses into its potential therapeutic applications. A key synthetic intermediate, 6-Chloro-5-n-propyluracil, has been instrumental in this exploration.[4]

Synthesis of 6-Chloro-5-n-propyluracil

The synthesis of 6-Chloro-5-n-propyluracil is a multi-step process that begins with 5-n-propylbarbituric acid. This precursor is treated with phosphorus oxychloride and N,N-dimethylaniline to yield 5-n-propyl-2,4,6-trichloropyrimidine. Subsequent selective hydrolysis with aqueous sodium hydroxide affords the desired 6-Chloro-5-n-propyluracil.[4]

Caption: Synthetic pathway for 6-Chloro-5-n-propyluracil.

Antimicrobial Activity: The First Evidence of a Biological Role

The primary documented biological activity stemming from a this compound core is in the domain of antimicrobial agents. Specifically, derivatives of 6-Chloro-5-n-propyluracil have been synthesized and evaluated for their efficacy against a panel of pathogenic bacteria.[4]

Structure-Activity Relationship in Antimicrobial Derivatives

A series of 5-n-propyl-6-(4-substituted-1-piperazinyl)uracils were synthesized from 6-Chloro-5-n-propyluracil. Among these, the compound 6-[4-(3-trifluoromethylphenyl)-1-piperazinyl)]-5-(n-propyl)uracil demonstrated potent, broad-spectrum antibacterial activity.[4] This finding is significant as it underscores the therapeutic potential of the this compound scaffold and suggests that the n-propyl group at the C-5 position is conducive to potent biological activity when combined with appropriate substitutions at the C-6 position. The trifluoromethylphenylpiperazinyl moiety at the C-6 position appears to be a key contributor to the observed antimicrobial effects.

| Compound | Core Structure | Substitution at C-6 | Observed Activity |

| 6h [4] | This compound | 4-(3-trifluoromethylphenyl)-1-piperazinyl | Potent broad-spectrum antibacterial activity |

Inferred Biological Activities: A Look into Antiviral and Anticancer Potential

The broader family of 5-substituted uracils is rich with compounds exhibiting significant antiviral and anticancer properties.[2][5] This provides a strong rationale for investigating this compound in these therapeutic areas.

Antiviral Potential: Targeting Viral Replication

The substitution at the C-5 position of the uracil ring is a well-established strategy for developing antiviral agents.[6][7] These compounds often act as nucleoside analogs, which, after intracellular phosphorylation, can inhibit viral polymerases and terminate the elongation of the viral nucleic acid chain.[8] The size and lipophilicity of the C-5 substituent can influence the compound's interaction with viral enzymes. The n-propyl group, being a small, lipophilic alkyl chain, may confer favorable properties for binding to the active site of viral polymerases.

Hypothesized Mechanism of Antiviral Action:

Caption: Potential mechanism of antiviral action for this compound nucleoside analogs.

Anticancer Potential: Disrupting DNA Synthesis and Cell Division

5-substituted uracils, most famously 5-Fluorouracil (5-FU), are mainstays in cancer chemotherapy.[5] These compounds can exert their cytotoxic effects through multiple mechanisms, including the inhibition of thymidylate synthase, a crucial enzyme in the de novo synthesis of thymidine, and by being incorporated into DNA and RNA, thereby disrupting their normal function. The alkyl substitution at the C-5 position can influence the compound's metabolic fate and its interaction with target enzymes.

Proposed Experimental Protocol for Evaluating Anticancer Activity:

-

Cell Viability Assay (MTT Assay):

-

Objective: To determine the cytotoxic effect of this compound on a panel of cancer cell lines (e.g., colon, breast, lung).

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Add MTT reagent and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 570 nm to determine cell viability.

-

-

Validation: A dose-dependent decrease in cell viability would indicate cytotoxic activity.

-

-

Thymidylate Synthase Inhibition Assay:

-

Objective: To investigate if this compound or its metabolites inhibit thymidylate synthase.

-

Methodology:

-

Utilize a commercially available thymidylate synthase activity assay kit.

-

Incubate recombinant human thymidylate synthase with its substrates (dUMP and CH2-THF) in the presence of varying concentrations of this compound.

-

Measure the production of dihydrofolate (DHF) spectrophotometrically.

-

-

Validation: A reduction in DHF production in the presence of this compound would suggest inhibition of thymidylate synthase.

-

Future Directions and Conclusion

The current body of research on this compound is limited but promising. The demonstrated potent antibacterial activity of a this compound derivative provides a solid foundation for further investigation.[4] The well-established anticancer and antiviral properties of the broader class of 5-substituted uracils strongly suggest that this compound is a molecule worthy of more in-depth study.

Future research should focus on:

-

Synthesis and biological evaluation of this compound and its nucleoside analogs.

-

Screening for antiviral activity against a broad range of viruses, particularly herpesviruses and retroviruses.

-

Comprehensive in vitro and in vivo testing for anticancer activity against various tumor types.

-

Elucidation of the specific mechanisms of action for any observed biological activities.

References

-

Chizhov, A. O., Karpenko, I. L., Zabolotnaya, A. D., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2866. [Link][1][2]

-

Hlaváč, J., Brulíková, L., Džubák, P., & Hajdúch, M. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry, 7, 678–698. [Link][6]

- Kucerova, B., et al. (2007). Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils. Bioorganic & Medicinal Chemistry, 15(16), 5543-5550.

-

Andrei, G., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Lirias. [Link]

-

Kumamoto, H., et al. (2004). Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety. Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 303-316.[7]

- Brulíková, L., et al. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry, 7, 678–698.

-

Hlaváč, J., et al. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. PubMed. [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. Molecules, 8(12), 952-962. [Link][4]

-

Chizhov, A. O., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Lirias. [Link][2]

- Shealy, Y. F., O'Dell, C. A., Shannon, W. M., & Arnett, G. (1983). Carbocyclic analogues of 5-substituted uracil nucleosides: synthesis and antiviral activity. Journal of Medicinal Chemistry, 26(2), 156–161.

- Jetsadawisut, W., et al. (2011). Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. Molecules, 16(12), 10438-10451.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73269, 5-Propyluracil. Retrieved January 6, 2026 from [Link].[3]

- Brulíková, L., et al. (2011). Synthesis of various 5-alkoxymethyluracil analogues and structure-cytotoxic activity relationship study.

-

Al-Soud, Y. A., et al. (2003). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. MDPI. [Link]

-

Chizhov, A. O., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. PubMed. [Link]

-

Kaur, R., et al. (2020). Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 187, 111925.[5]

- Walker, R. T., et al. (1981). The synthesis and properties of some 5-substituted uracil derivatives. Nucleic Acids Symposium Series, (9), 21-24.

-

Chizhov, A. O., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. National Institutes of Health. [Link][8]

-

Biologically active 5-substituted uracils previously reported by us. ResearchGate. [Link]

- Al-Ostath, A., et al. (2022). Design, Synthesis and Antitumor Activity of Novel pyran-functionalized Uracil Derivatives: Docking Studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1336-1349.

Sources

- 1. mdpi.com [mdpi.com]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. 5-Propyluracil | C7H10N2O2 | CID 73269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Speculated Mechanism of Action of 5-n-Propyluracil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-n-Propyluracil is a synthetic derivative of the nucleobase uracil. Unlike its well-documented structural isomer, the antithyroid drug 6-n-propylthiouracil (PTU), the specific biological activities and mechanism of action of this compound are not extensively characterized in scientific literature. This guide addresses this knowledge gap by postulating its primary mechanisms of action through logical extrapolation from well-understood 5-substituted uracil analogs, most notably the cornerstone chemotherapeutic agent 5-Fluorouracil (5-FU). We hypothesize that this compound exerts its biological effects through two principal pathways: (1) inhibition of thymidylate synthase (TS) , a critical enzyme in DNA synthesis, and (2) metabolic incorporation into cellular nucleic acids (RNA and DNA) , leading to functional disruption. This document provides the theoretical framework for these mechanisms, detailed protocols for their experimental validation, and a proposed research workflow to systematically investigate this compound's potential as a therapeutic agent.

Introduction: Delineating this compound

This compound is a pyrimidine derivative characterized by an n-propyl group attached to the 5th carbon of the uracil ring. This position is of profound biological significance, as it is the site of methylation when deoxyuridine monophosphate (dUMP) is converted to deoxythymidine monophosphate (dTMP)—a rate-limiting step in DNA synthesis.

It is imperative to distinguish this compound from its isomer, 6-n-propyl-2-thiouracil (PTU). PTU's mechanism is well-established; it primarily inhibits thyroid peroxidase and the peripheral 5'-deiodinase enzyme, thereby reducing the production of thyroid hormones (T3 and T4)[1][2][3]. This compound does not possess the 2-thio group and has its alkyl substitution at a different position, making a similar antithyroid action highly unlikely. Its mechanism is far more likely to align with that of other C5-substituted uracils that function as antimetabolites.

| Feature | This compound | 6-n-Propyl-2-thiouracil (PTU) |

| IUPAC Name | 5-Propylpyrimidine-2,4(1H,3H)-dione | 6-Propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |

| Substitution | Propyl group at Carbon-5 | Propyl group at Carbon-6 |

| C2 Position | Carbonyl group (Oxygen) | Thiocarbonyl group (Sulfur) |

| Established MOA | Not established; Speculated Antimetabolite | Antithyroid Agent (TPO & 5'-deiodinase inhibitor)[4][5] |

Table 1: Structural and Functional Comparison of this compound and 6-n-Propyl-2-thiouracil (PTU).

Foundational Model: The Mechanism of 5-Fluorouracil (5-FU)

To construct a robust hypothesis for this compound, we first examine the mechanism of 5-Fluorouracil (5-FU), the most studied 5-substituted uracil analog. 5-FU is an antimetabolite that requires intracellular activation to exert its cytotoxic effects[6]. Its action is twofold:

-

DNA-Directed Cytotoxicity: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP mimics the natural substrate dUMP and binds to the active site of thymidylate synthase (TS). This binding, in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH₂THF), results in the formation of a stable, covalent ternary complex that halts the catalytic cycle[7][8]. The resulting depletion of dTMP and, consequently, deoxythymidine triphosphate (dTTP), leads to "thymineless death" as cells are unable to replicate DNA[9].

-

RNA-Directed Cytotoxicity: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP), which is then incorporated into various RNA species in place of UTP[6][10]. This fraudulent incorporation disrupts RNA processing, maturation, and function, ultimately impairing protein synthesis and inducing cellular stress[9].

This dual-action paradigm serves as the primary blueprint for speculating the mechanism of this compound.

Speculative Mechanisms of Action for this compound

Based on its structure, this compound is likely to undergo similar anabolic activation as 5-FU. The following diagram illustrates the hypothesized metabolic pathway and subsequent points of action.

Caption: Hypothesized metabolic activation and mechanism of action for this compound.

Hypothesis 1: Inhibition of Thymidylate Synthase (TS)

The most probable mechanism of action for this compound is the inhibition of thymidylate synthase. The C-5 position of the uracil ring is where the one-carbon transfer from the CH₂THF cofactor occurs.

-

Causality: A bulky n-propyl group at this critical position would likely act as a potent steric hindrance. After conversion to 5-propyl-dUMP, the molecule could bind to the dUMP site of TS. However, the propyl group would physically obstruct the conformational changes required for catalysis or prevent the transfer of the methyl group. This would lead to competitive inhibition of the enzyme, blocking dTMP synthesis and inducing the same "thymineless" state seen with 5-FU[11][12]. Unlike 5-FU, which forms a covalent complex, the inhibition by 5-propyl-dUMP might be reversible, a key characteristic to determine experimentally.

Hypothesis 2: Incorporation into Nucleic Acids

Following the 5-FU model, anabolic conversion of this compound to 5-propyluridine triphosphate (5-Pr-UTP) and 5-propyldeoxyuridine triphosphate (5-Pr-dUTP) is plausible.

-

Causality: RNA and DNA polymerases may recognize these fraudulent nucleotides and incorporate them into growing nucleic acid chains. The presence of a bulky, hydrophobic propyl group in place of a hydrogen (in RNA) or a methyl group (in DNA) would be highly disruptive.

-

In RNA: It could interfere with codon-anticodon pairing during translation, disrupt the folding of ribosomal and transfer RNAs, and impede pre-mRNA splicing[6][9].

-

In DNA: It could distort the double helix, affecting the binding of transcription factors and replication machinery, and potentially trigger futile repair cycles.

-

Proposed Experimental Validation

To move from speculation to evidence, a structured, multi-step validation process is required. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Proposed Research Workflow

The logical progression of experiments is crucial for an efficient investigation. The workflow should begin with acellular enzymatic assays before moving to more complex cell-based models.

Caption: A logical workflow for the experimental validation of this compound's mechanism.

Protocol 1: In Vitro Thymidylate Synthase (TS) Inhibition Assay

This protocol describes a spectrophotometric assay to determine if this compound or its metabolites can directly inhibit TS activity. The assay measures the increase in absorbance at 340 nm as the cofactor CH₂THF is oxidized to dihydrofolate (DHF).

A. Materials & Reagents:

-

Recombinant human thymidylate synthase (hTS)

-

Deoxyuridine monophosphate (dUMP)

-

5,10-Methylenetetrahydrofolate (CH₂THF)

-

NADPH

-

Dihydrofolate reductase (DHFR)

-

This compound and synthesized 5-propyl-dUMP

-

5-Fluorouracil (5-FU) and synthesized FdUMP (Positive Controls)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 100 mM KCl, 5 mM MgCl₂

-

96-well UV-transparent microplate

-

Spectrophotometer with kinetic reading capability at 340 nm

B. Experimental Procedure:

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, dUMP (final concentration 100 µM), NADPH (final concentration 200 µM), and DHFR (final concentration 2 U/mL). This mix regenerates the THF cofactor, allowing for a continuous assay.

-

Prepare Inhibitor Plates: In the 96-well plate, add 10 µL of various concentrations of the test compounds (5-propyl-dUMP, FdUMP) or vehicle control (DMSO/buffer) to designated wells. A typical concentration range would be from 1 nM to 100 µM.

-

Add Enzyme: To each well, add 20 µL of hTS diluted in assay buffer (final concentration ~50 nM). Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Add 170 µL of the Reagent Mix to each well. Immediately after, initiate the reaction by adding 10 µL of CH₂THF (final concentration 100 µM).

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin kinetic readings at 340 nm every 30 seconds for 30 minutes at 37°C.

C. Data Analysis & Interpretation:

-

Calculate the rate of reaction (V₀) from the linear portion of the kinetic curve for each well.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

-

Trustworthiness Check: The positive control, FdUMP, should yield a potent IC₅₀ value consistent with literature. The vehicle control should show maximum enzyme activity. A significant reduction in reaction rate in the presence of 5-propyl-dUMP would confirm the hypothesis of TS inhibition.

Protocol 2: Cell-Based Nucleic Acid Incorporation Assay

This protocol uses radiolabeling to determine if this compound is incorporated into the RNA and DNA of living cells.

A. Materials & Reagents:

-

[³H]-labeled this compound (custom synthesis required)

-

Human cancer cell line (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

6-well cell culture plates

-

Lysis buffer (e.g., containing Guanidinium thiocyanate)

-

RNA/DNA extraction kit (e.g., TRIzol or column-based kits)

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

-

Unlabeled this compound (for competition control)

B. Experimental Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Treatment:

-

Test Group: Treat cells with [³H]-5-n-Propyluracil at a specific concentration (e.g., 1 µM).

-

Competition Control: Co-treat cells with [³H]-5-n-Propyluracil and a 100-fold excess of unlabeled this compound.

-

Negative Control: Treat cells with vehicle only.

-

Incubate for a defined period (e.g., 24 hours).

-

-

Cell Lysis and Fractionation:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells directly in the wells using 1 mL of lysis reagent (e.g., TRIzol).

-

Proceed with a differential extraction protocol to separate RNA, DNA, and protein fractions according to the manufacturer's instructions.

-

-

Quantification of Incorporation:

-

Resuspend the purified RNA and DNA pellets in a suitable buffer.

-

Quantify the concentration of RNA and DNA using a spectrophotometer (A₂₆₀).

-

Transfer a known amount of each nucleic acid sample to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

C. Data Analysis & Interpretation:

-

Normalize the CPM values to the amount of nucleic acid quantified (e.g., CPM per µg of RNA/DNA).

-

Trustworthiness Check: The competition control should show a significant reduction in radiolabel incorporation compared to the test group, confirming the specificity of the uptake and incorporation process.

-

Significant radioactivity in the RNA and/or DNA fractions of the test group would provide direct evidence for the nucleic acid incorporation hypothesis.

Conclusion and Future Directions

The structural analogy of this compound to the antimetabolite 5-FU provides a strong foundation for speculating its mechanism of action. The primary hypotheses—inhibition of thymidylate synthase and incorporation into nucleic acids—are not mutually exclusive and may contribute synergistically to its overall biological effect. The experimental protocols outlined in this guide offer a clear and robust pathway to test these hypotheses, transforming speculation into empirical data. Should these mechanisms be validated, this compound could represent a novel scaffold for the development of next-generation antimetabolite therapies, warranting further investigation into its pharmacokinetics, pharmacodynamics, and potential in preclinical cancer models.

References

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]

-

Wikipedia contributors. (2024). Fluorouracil. Wikipedia. [Link]

-

Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2012). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules, 17(6), 6515-6527. [Link]

-

Ghafouri-Fard, S., Abak, A., Tondro, A., Shoorei, H., Fattahi, F., Javadinia, S. A., Bashash, D., & Taheri, M. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology, 11, 658636. [Link]

-

Wielgus-Kutrowska, B., & Shugar, D. (1998). Inhibitor properties of some 5-substituted uracil acyclonucleosides, and 2,2'-anhydrouridines versus uridine phosphorylase from E. coli and mammalian sources. Biochemical Pharmacology, 55(6), 855-861. [Link]

-

Singh, S., Sharma, H., Sharma, A., & Singh, N. (2022). Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors. ResearchGate. [Link]

-

Lu, G. Q., Li, X. Y., Kamara, M. O., Wang, D. P., & Meng, F. H. (2019). Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs. European Journal of Medicinal Chemistry, 171, 22-37. [Link]

-

Pozzi, C., Salina, M., Tondi, D., Lorenzi, S., Zuccotto, F., Costi, M. P., & Mangani, S. (2021). Structural Bases for the Synergistic Inhibition of Human Thymidylate Synthase and Ovarian Cancer Cell Growth by Drug Combinations. International Journal of Molecular Sciences, 22(19), 10329. [Link]

-

Grazia, P. A., & Palfey, B. A. (2011). Mechanisms and inhibition of uracil methylating enzymes. Current Organic Chemistry, 15(22), 3845-3857. [Link]

-

Zavyalova, E. G., Karpenko, I. L., Kochetkov, S. N., & Tunic, A. A. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2841. [Link]

-

LIRIAS. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. LIRIAS. [Link]

-

Semantic Scholar. (n.d.). Thymidylate synthase inhibitors. Semantic Scholar. [Link]

-

Wikipedia contributors. (2024). Propylthiouracil. Wikipedia. [Link]

-

ACS Publications. (2024). Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. The Journal of Organic Chemistry. [Link]

-

Royal Society of Chemistry. (2025). and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

-

Chemsrc. (2025). Propylthiouracil. Chemsrc. [Link]

-

Farzam, K., & Tivakaran, V. S. (2023). Propylthiouracil (PTU). StatPearls. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Propylthiouracil?. Patsnap Synapse. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action (MOA) of Propylthiouracil (PTU)?. Dr.Oracle. [Link]

-

R Discovery. (n.d.). What are the molecular and cellular mechanisms of action of PROPYLTHIOURACIL in its therapeutic applications?. R Discovery. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Propylthiouracil: Mechanism, Efficacy, and Patient Safety Considerations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Drugs.com. (2024). How does propylthiouracil work?. Drugs.com. [Link]

-

U.S. Food and Drug Administration. (2015). PROPYLTHIOURACIL TABLETS, USP. accessdata.fda.gov. [Link]

Sources

- 1. Propylthiouracil - Wikipedia [en.wikipedia.org]

- 2. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]

- 4. Propylthiouracil | CAS#:51-52-5 | Chemsrc [chemsrc.com]

- 5. droracle.ai [droracle.ai]

- 6. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]

- 7. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 8. Fluorouracil - Wikipedia [en.wikipedia.org]

- 9. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Targets of 6-n-Propylthiouracil

A Senior Application Scientist's Synthesis of a Classic Antithyroid Agent's Expanding Therapeutic Landscape

Author's Foreword: The initial query for this guide specified "5-n-Propyluracil." However, a comprehensive literature review reveals a significant lack of data on the therapeutic targets of this specific molecule. The vast body of scientific research is instead focused on its structural analog, 6-n-Propyl-2-thiouracil (PTU) , a widely used medication. The presence of a sulfur atom in the thiouracil ring (at position 2) fundamentally alters the compound's chemical properties and biological activity compared to a standard uracil ring. This guide will therefore proceed under the expert assumption that the intended subject was the clinically and scientifically prominent 6-n-Propylthiouracil, providing an in-depth analysis of its established and emerging therapeutic targets.

Section 1: Introduction to 6-n-Propylthiouracil (PTU)

6-n-Propylthiouracil is a thioamide antithyroid agent that has been a cornerstone in the management of hyperthyroidism, particularly Graves' disease, for decades.[1][2] Chemically, it is a pyrimidine derivative characterized by a propyl group at position 6 and a sulfur atom at position 2 of the uracil ring.[3] Its primary clinical efficacy stems from its ability to potently inhibit the synthesis of thyroid hormones.[4][5] While its role in endocrinology is well-established, ongoing research has begun to uncover additional molecular targets, suggesting a broader therapeutic potential beyond thyroid disorders. This guide provides a detailed exploration of PTU's molecular mechanisms, focusing on both its canonical and investigational therapeutic targets.

| Compound Profile: 6-n-Propylthiouracil | |

| IUPAC Name | 6-propyl-2-sulfanylpyrimidin-4-one |

| Synonyms | PTU, 6-n-propyl-2-thiouracil |

| Molecular Formula | C₇H₁₀N₂OS |

| Molar Mass | 170.23 g·mol⁻¹ |

| Primary Indication | Hyperthyroidism (Graves' Disease, Toxic Multinodular Goiter)[2] |

| Pharmacokinetics | |

| Bioavailability | 80-95%[1] |

| Protein Binding | ~70%[1] |

| Elimination Half-life | ~1-2 hours[1][4] |

| Metabolism | Hepatic (primarily glucuronidation)[4] |

Section 2: Primary Therapeutic Targets in Thyroid Homeostasis

The classical mechanism of action of PTU involves a dual-pronged attack on thyroid hormone production and activation. This is achieved by targeting two distinct enzyme families crucial for thyroid physiology.

Thyroid Peroxidase (TPO)

Thyroid Peroxidase is the principal enzyme in the thyroid gland responsible for the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1] It catalyzes two critical steps: the oxidation of iodide (I⁻) to iodine (I⁰) and the subsequent incorporation of iodine onto tyrosine residues within the thyroglobulin protein, a process known as organification.[2]

Mechanism of Inhibition: PTU acts as an irreversible inhibitor of TPO.[5] The thiourea moiety of PTU is a substrate for TPO, which oxidizes it. The oxidized intermediate then covalently binds to the heme prosthetic group of the enzyme, inactivating it.[3] This inactivation prevents both the iodination of tyrosine residues and the subsequent coupling reaction that forms T4 and T3 within the thyroglobulin scaffold.[6] This leads to a dose-dependent reduction in the synthesis of new thyroid hormones. The reported IC₅₀ value for TPO inhibition by PTU is approximately 30 µM .[7]

Caption: PTU irreversibly inhibits Thyroid Peroxidase (TPO).

Type 1 Iodothyronine 5'-Deiodinase (ID-1)

While TPO inhibition reduces hormone synthesis within the thyroid, PTU also exerts a significant effect in peripheral tissues. The prohormone T4 is converted to the more biologically active T3 by a family of selenocysteine-containing enzymes called deiodinases. Type 1 deiodinase (ID-1), found predominantly in the liver, kidney, and thyroid, is a major source of circulating T3.[4][8]

Mechanism of Inhibition: PTU acts as a potent inhibitor of ID-1.[5] The enzyme's catalytic cycle involves the formation of a selenenyl iodide intermediate (E-SeI). PTU is thought to react with this intermediate, effectively trapping the enzyme in an inactive state and preventing it from completing the deiodination of T4.[5] This mechanism is distinct from its action on TPO and contributes to a more rapid decrease in the systemic levels of active T3, making PTU particularly effective in severe hyperthyroid states like thyroid storm.[2]

Caption: PTU inhibits the peripheral conversion of T4 to T3.

Section 3: Investigational & Emerging Therapeutic Targets

Beyond its classical antithyroid effects, research has identified several other pathways and targets modulated by PTU, suggesting potential applications in oncology and immunology.

Modulation of Growth Factor Signaling in Cancer

Recent studies have explored the repurposing of PTU as an adjunct in cancer therapy, particularly for recurrent high-grade gliomas.

Target Pathway: Insulin-like Growth Factor-1 (IGF-1) Signaling: A key study demonstrated that inducing hypothyroidism with PTU significantly prolonged survival in glioma patients receiving high-dose tamoxifen.[9] The proposed mechanism involves the suppression of thyroid function, which in turn leads to a significant decrease in systemic IGF-1 levels.[9] IGF-1 is a potent mitogen that can antagonize tamoxifen-induced cytotoxicity. By reducing IGF-1, PTU may sensitize tumor cells to the effects of tamoxifen. Further research indicates that PTU-induced hyperplasia in the thyroid is associated with an increase in the number of Type II IGF receptors, highlighting a complex interplay between PTU, the thyroid axis, and IGF signaling.[10][11]

Caption: PTU's potential anti-glioma effect via IGF-1 modulation.

Radioprotection and Oxidative Stress

PTU has been shown to exert a radioprotective effect on both normal and cancer cells, a paradoxical finding with significant therapeutic implications.

Target Pathway: cAMP/PKA and Reactive Oxygen Species (ROS): In human colon carcinoma cells, pretreatment with PTU increased the surviving cell fraction after gamma-irradiation.[12] This protective effect was linked to an increase in intracellular cyclic AMP (cAMP) levels. The effect was mimicked by cAMP analogs and abolished by H89, an inhibitor of Protein Kinase A (PKA), confirming the involvement of the cAMP/PKA signaling pathway.[12] The mechanism is also believed to involve a reduction in radiation-induced apoptosis and oxidative stress, as evidenced by increased activity of antioxidant enzymes.[12]

Immunomodulation via the Complement System

PTU's therapeutic utility may extend to modulating the innate immune system.

Target Pathway: Alternative Complement Pathway: In vivo studies in rats have shown that PTU treatment leads to a significant increase in the lytic activity of the alternative complement pathway, while having a minimal reductive effect on the classical pathway.[13] The complement system is a critical component of innate immunity, and its activation plays a role in antigen presentation and the overall immune response. This finding suggests that PTU's immunomodulatory effects, sometimes observed clinically, may be mediated in part through its influence on this pathway.[13]

Section 4: Key Experimental Protocols

Validating the interaction of PTU with its targets requires robust and reproducible experimental methodologies. The following protocols provide a framework for investigating PTU's primary mechanisms of action.

Protocol 4.1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This protocol is adapted from methods utilizing a colorimetric or fluorometric readout to assess TPO activity in thyroid microsomal preparations.[9][14]

-

Preparation of Thyroid Microsomes:

-

Homogenize rat thyroid glands in a suitable buffer (e.g., potassium phosphate buffer).

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in TPO.

-

Determine the protein concentration of the microsomal preparation using a standard method (e.g., BCA Protein Assay).

-

-

Assay Setup (96-well plate format):

-

Prepare serial dilutions of PTU (e.g., 0-100 µM) in the assay buffer. Include a vehicle control (e.g., DMSO).

-

To each well, add:

-

50 µL of assay buffer (e.g., 200 mM potassium phosphate buffer).

-

40 µL of the PTU dilution or vehicle control.

-

50 µL of a substrate (e.g., guaiacol for colorimetric assay or Amplex UltraRed for fluorometric assay).

-

20 µL of the thyroid microsomal preparation.

-

-